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Compound of Interest

1-(2-Bromo-4-
Compound Name:
hydroxyphenyl)ethanone

cat. No.: B1338797

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound
1-(2-Bromo-4-hydroxyphenyl)ethanone (CAS No. 61791-99-9). Due to the limited availability
of published experimental spectra for this specific isomer, this guide presents predicted data
based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared
(IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols
for obtaining such spectra are also provided for practical application in a laboratory setting.

Chemical Structure and Properties

e |[UPAC Name: 1-(2-Bromo-4-hydroxyphenyl)ethanone
e Molecular Formula: CsH7BrO2

e Molecular Weight: 215.04 g/mol

e Structure:

walt text

(A representative image would be placed here in a full document)

Predicted Spectral Data
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The following tables summarize the predicted spectral data for 1-(2-Bromo-4-
hydroxyphenyl)ethanone. These predictions are derived from the analysis of its chemical
structure and comparison with spectral data of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data (Solvent: CDCls, 400 MHZz)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~ 7.65 d 1H H-6
~7.10 d 1H H-3
~6.90 dd 1H H-5
~5.50 s (broad) 1H -OH
~2.60 s 3H -C(O)CHs

Table 2: Predicted 3C NMR Spectral Data (Solvent: CDCls, 100 MHz)

Chemical Shift (6, ppm) Assighment
~198.0 C=0

~158.0 C-4 (C-OH)
~135.0 C-6

~130.0 C-2 (C-Br)
~122.0 C-5

~118.0 C-1

~115.0 C-3

~26.5 -C(O)CHs

Infrared (IR) Spectroscopy
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Table 3: Predicted IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment

3500 - 3200 Broad O-H stretch (phenolic)

~ 3100 Medium Aromatic C-H stretch

~ 1680 Strong C=0 stretch (ketone)

~ 1600, 1480 Medium Aromatic C=C ring stretch
~ 1250 Strong C-O stretch (phenol)

~ 650 Medium C-Br stretch

Mass Spectrometry (MS)

Table 4: Predicted Major Mass Fragments (Electron lonization)

m/z Ratio Proposed Fragment lon
[M]* (Molecular ion peak, bromine isotope
214/216
pattern)
199/201 [M - CH3]*
171/173 [M - C(O)CHs]*
135 [M - Br]*
43 [CHsCOl*

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a solid aromatic

compound like 1-(2-Bromo-4-hydroxyphenyl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
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o Accurately weigh 5-10 mg of the solid sample for tH NMR or 20-50 mg for 3C NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDCls, DMSO-ds) in a clean, dry vial.

o Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a
clean 5 mm NMR tube to remove any particulate matter.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), if
guantitative analysis or precise chemical shift referencing is required.

o Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

o Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a
gauge.

o Place the sample into the NMR probe.

o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity and resolution.
o Tune and match the probe for the desired nucleus (*H or 13C).

o Set the appropriate acquisition parameters (e.g., number of scans, pulse width, acquisition
time, relaxation delay).

o Acquire the spectrum.

Data Processing:

o Apply a Fourier transform to the acquired free induction decay (FID).
o Phase the resulting spectrum.

o Calibrate the chemical shift axis using the internal standard or the residual solvent peak.
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o Integrate the peaks in the *H NMR spectrum.

o Process and analyze the resulting spectral data.

Infrared (IR) Spectroscopy (Thin Film Method)

e Sample Preparation:
o Place a small amount of the solid sample (a few milligrams) in a clean, dry vial.

o Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to dissolve the
solid completely.

o Using a pipette, apply a drop of the solution onto the surface of a clean, dry salt plate
(e.g., NaCl or KBr).

o Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on
the plate.

o Data Acquisition:
o Place the salt plate in the sample holder of the FT-IR spectrometer.
o Acquire a background spectrum of the empty spectrometer.

o Acquire the sample spectrum over the desired wavenumber range (typically 4000-400
cm™1).

» Data Processing:

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

o Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS) (Electron lonization - El)

o Sample Introduction:
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[e]

For a solid sample, a direct insertion probe is typically used.

(¢]

A small amount of the sample is placed in a capillary tube at the tip of the probe.

[¢]

The probe is inserted into the ion source of the mass spectrometer through a vacuum lock.

[¢]

The probe is gently heated to volatilize the sample into the ion source.

 lonization and Analysis:

o In the ion source, the gaseous sample molecules are bombarded with a high-energy
electron beam (typically 70 eV), causing ionization and fragmentation.

o The resulting positive ions are accelerated out of the ion source and into the mass
analyzer.

o The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

The detector records the abundance of each ion at a specific m/z value.

[e]

o Data Interpretation:
o The resulting mass spectrum is a plot of relative ion abundance versus m/z.
o Identify the molecular ion peak to determine the molecular weight.

o Analyze the fragmentation pattern to deduce the structure of the molecule. The
characteristic isotopic pattern of bromine (*°Br and 8Br in approximately a 1:1 ratio) will
result in pairs of peaks separated by 2 m/z units for bromine-containing fragments.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectral analysis of a chemical
compound.
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General Workflow for Spectral Analysis
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Obtain Pure Sample
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(Dissolve in Deuterated Solvent) (Thin Film or KBr Pellet)

Data Acguisition

NMR Spectrometer FT-IR Spectrometer

Mass Spectrometer

v Data Processine & Analysis v
Fourier Transform, Phasing, Background Correction, Identify Molecular lon,
Integration & Calibration Peak Identification Analyze Fragmentation

Structural Elucidation

Combine Spectral Data
to Determine Structure

Click to download full resolution via product page

Caption: A flowchart illustrating the typical workflow for spectral analysis of a chemical
compound.

¢ To cite this document: BenchChem. [Spectral Analysis of 1-(2-Bromo-4-
hydroxyphenyl)ethanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1338797#spectral-data-of-1-2-bromo-4-
hydroxyphenyl-ethanone-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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